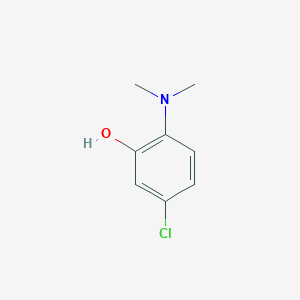
5-Chloro-2-dimethylamino-phenol
Overview
Description
5-Chloro-2-dimethylamino-phenol is an organic compound with the molecular formula C8H10ClNO It is a chlorinated derivative of dimethylaminophenol, characterized by the presence of a chlorine atom at the 5-position of the phenol ring
Mechanism of Action
Target of Action
Similar compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that many phenolic compounds interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Phenolic compounds often participate in various biochemical reactions, including the suzuki–miyaura coupling reaction .
Result of Action
Phenolic compounds often have antioxidant properties and can influence cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-dimethylamino-phenol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-dimethylamino-phenol plays a significant role in biochemical reactions, particularly as a redox cycling agent. It has been shown to produce methaemoglobin and nitrite from haemoglobin, as well as denitrosylate haemoglobin . This compound interacts with various biomolecules, including haemoglobin, where it facilitates the transformation of nitrites into nitrates. Additionally, this compound exhibits membrane channel activity and can be used for incubations with electron donors and electron acceptors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with haemoglobin leads to the production of methaemoglobin, which can affect oxygen transport and cellular respiration . Furthermore, its ability to denitrosylate haemoglobin suggests potential impacts on nitric oxide signaling pathways, which are crucial for various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s redox cycling activity involves the transfer of electrons, which can lead to the production of reactive oxygen species. These reactive species can cause oxidative stress, leading to changes in gene expression and cellular damage . Additionally, the compound’s interaction with haemoglobin results in the formation of methaemoglobin, which is an oxidized form of haemoglobin that cannot bind oxygen effectively.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under ambient conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the transformation of nitrites into nitrates, which can help in the removal of nitrogenous waste products from the body . At higher doses, this compound can cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to redox cycling and nitrogen metabolism. The compound interacts with enzymes and cofactors that facilitate the transformation of nitrites into nitrates . This process is crucial for the removal of nitrogenous waste products from the body and maintaining nitrogen balance. Additionally, the compound’s redox cycling activity can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s membrane channel activity suggests that it can be transported across cell membranes, potentially affecting its localization and accumulation within specific cellular compartments . These interactions are essential for understanding the compound’s overall distribution and its impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s ability to interact with haemoglobin and other biomolecules suggests that it may be localized within specific cellular compartments, such as the cytoplasm or mitochondria . These localizations can affect the compound’s activity and function, as well as its potential to cause cellular damage through oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-dimethylamino-phenol typically involves the chlorination of 2-dimethylamino-phenol. One common method is the reaction of 2-dimethylamino-phenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and reactant concentration, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-dimethylamino-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of 2-dimethylamino-5-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-dimethylamino-phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-phenol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
5-Chloro-2-methylamino-phenol: Similar structure but with a methylamino group instead of a dimethylamino group.
5-Chloro-2-aminophenol: Contains an amino group instead of a dimethylamino group.
Uniqueness
5-Chloro-2-dimethylamino-phenol is unique due to the presence of both a chlorine atom and a dimethylamino group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in various applications .
Properties
IUPAC Name |
5-chloro-2-(dimethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)7-4-3-6(9)5-8(7)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVPTMRFNICLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301058 | |
| Record name | 5-Chloro-2-(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57649-14-6 | |
| Record name | 5-Chloro-2-(dimethylamino)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57649-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(dimethylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


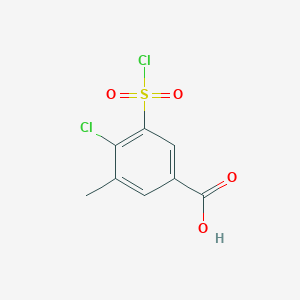

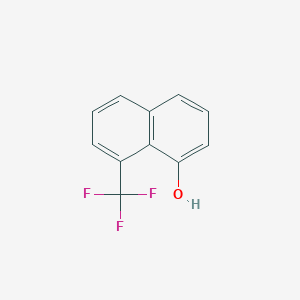
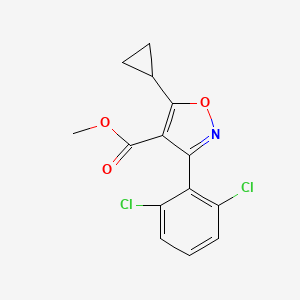
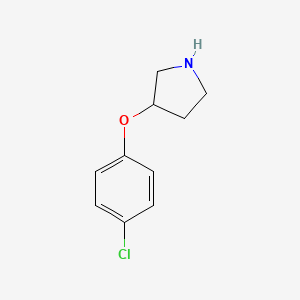
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)

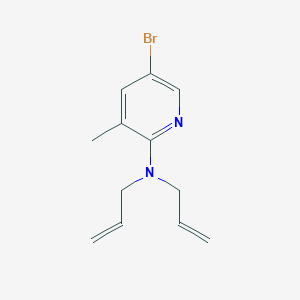
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)

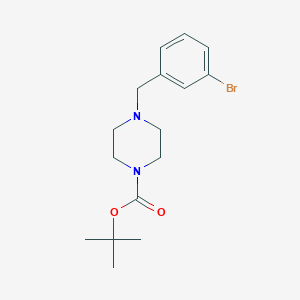
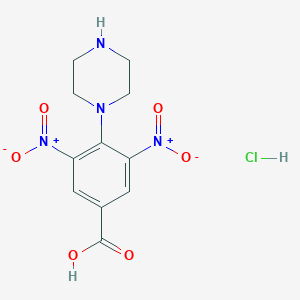
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)

